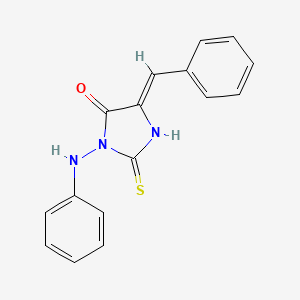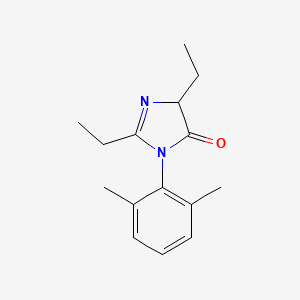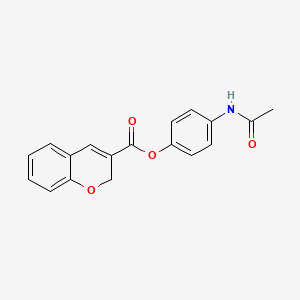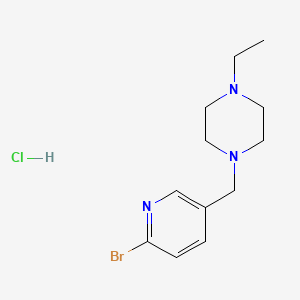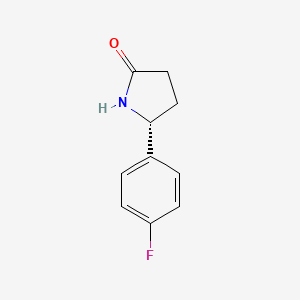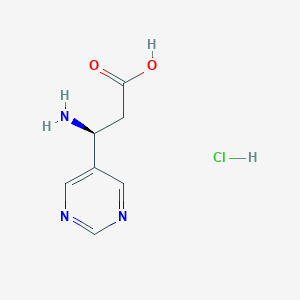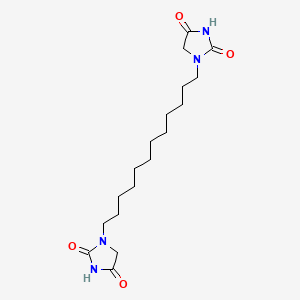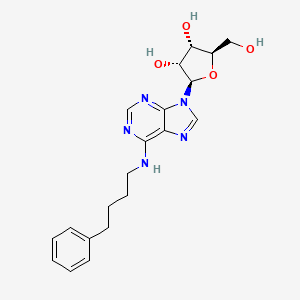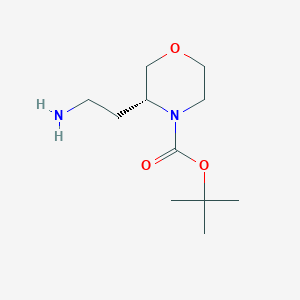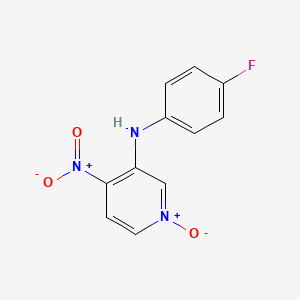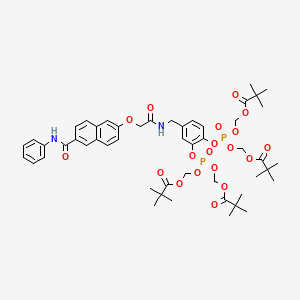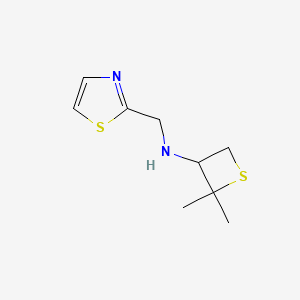
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is a heterocyclic compound featuring a thiazole ring and a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of Thietan-3-amine Moiety: The thietan-3-amine moiety can be introduced via nucleophilic substitution reactions, where a suitable thietan-3-amine precursor reacts with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its presence in various biologically active compounds, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its unique reactivity makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Contains a fused benzene and thiazole ring, often found in bioactive molecules.
Thiazolidine: A saturated analog of thiazole, lacking aromaticity.
Uniqueness
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is unique due to the presence of both the thiazole and thietan-3-amine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H14N2S2 |
|---|---|
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-9(2)7(6-13-9)11-5-8-10-3-4-12-8/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
HCXGJJLNVKYYOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NCC2=NC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


